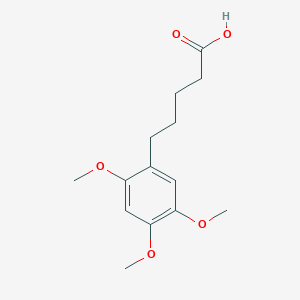
5-(2,4,5-Trimethoxyphenyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,5-Trimethoxyphenyl)pentanoic Acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a pentanoic acid chainThe trimethoxyphenyl group is known for its electron-rich nature, which can influence the compound’s reactivity and interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable pentanoic acid derivative. One common method includes the use of a Grignard reagent, where 2,4,5-trimethoxybenzaldehyde is reacted with a pentylmagnesium bromide, followed by acidic workup to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-(2,4,5-Trimethoxyphenyl)pentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid involves its interaction with various molecular targets. The trimethoxyphenyl group can bind to specific sites on enzymes or receptors, modulating their activity. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and epidermal growth factor receptors (EGFRs), leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different biological activities.
5-(2,4,6-Trimethoxyphenyl)pentanoic Acid: A positional isomer with variations in the methoxy group positions, leading to different reactivity and applications.
Uniqueness: 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid is unique due to its specific arrangement of methoxy groups, which influences its chemical reactivity and biological interactions. This compound’s ability to modulate multiple molecular targets makes it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H20O5 |
|---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
5-(2,4,5-trimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O5/c1-17-11-9-13(19-3)12(18-2)8-10(11)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
OLIWNJJZRXZTBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCCCC(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


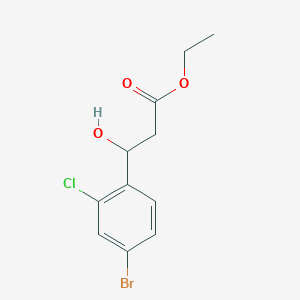
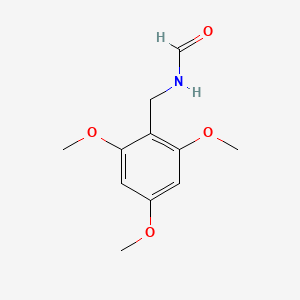
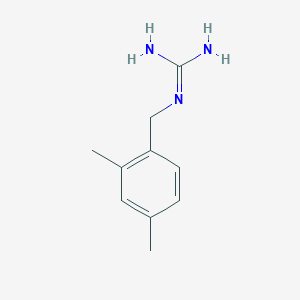
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
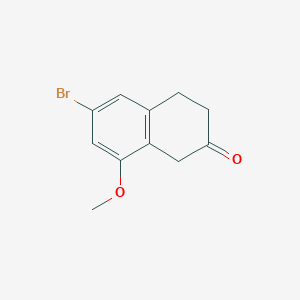
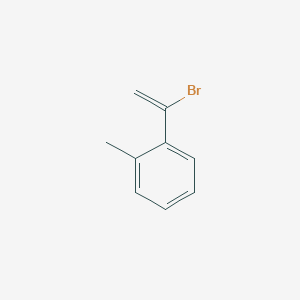
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)

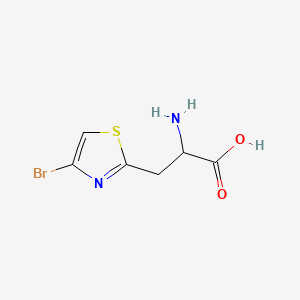
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
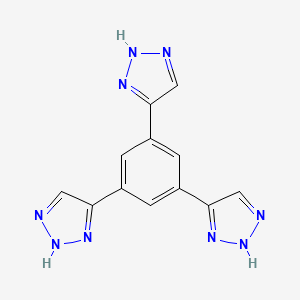
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)

